

# Crystal Structure of 1-Bromo-2-iodobenzene: A Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Bromo-2-iodobenzene

Cat. No.: B155775

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of **1-Bromo-2-iodobenzene**. Following a comprehensive search of publicly available crystallographic databases and scientific literature, it must be noted that as of the date of this document, the specific crystal structure of **1-Bromo-2-iodobenzene** has not been experimentally determined and reported.

To provide valuable comparative insights for researchers in the field, this guide presents a detailed analysis of the crystal structure of a closely related isomer, 1-Bromo-4-iodobenzene. The methodologies and data presentation for this isomer serve as a representative example of the characterization of bromo-iodinated benzene derivatives.

## Comparative Crystal Structure Analysis: 1-Bromo-4-iodobenzene

The crystal structure of 1-Bromo-4-iodobenzene has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group  $P2_1/c$ .<sup>[1]</sup>

## Crystallographic Data

The following table summarizes the key crystallographic data and refinement details for 1-Bromo-4-iodobenzene.<sup>[1]</sup>

Parameter	Value
Chemical Formula	C <sub>6</sub> H <sub>4</sub> BrI
Formula Weight	282.90 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	4.1704(6)
b (Å)	5.8242(8)
c (Å)	14.929(2)
β (°)	97.315(5)
Volume (Å <sup>3</sup> )	359.67(9)
Z	2
Temperature (K)	200
R <sub>gt</sub> (F)	0.0303
wR <sub>ref</sub> (F <sup>2</sup> )	0.0982

## Atomic Coordinates and Displacement Parameters

The positions of the atoms within the unit cell and their displacement parameters provide a detailed picture of the molecular arrangement.

(Note: A complete list of atomic coordinates and anisotropic displacement parameters is typically provided in the full crystallographic information file (CIF), which was not available in the immediate search results. The data presented here is based on the published article.)

## Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1-Bromo-4-iodobenzene was achieved through single-crystal X-ray diffraction. The general experimental workflow for such an analysis is

outlined below.

## Crystal Growth

Single crystals of 1-Bromo-4-iodobenzene suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in acetone.<sup>[1]</sup>

## Data Collection

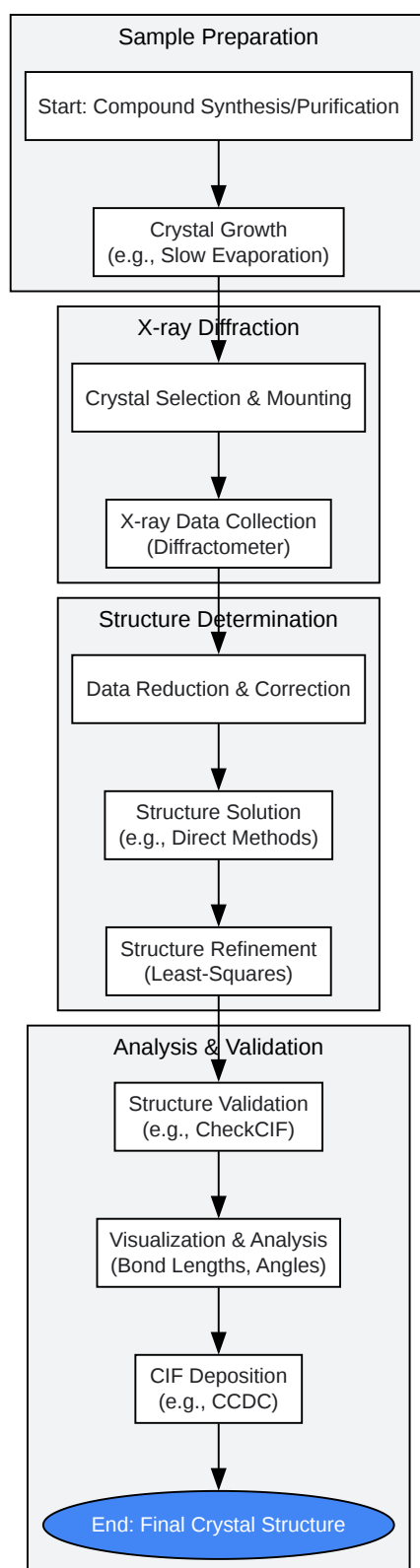
A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature of 200 K during data collection to minimize thermal vibrations. X-ray data were collected using a Bruker APEX2 diffractometer.<sup>[1]</sup>

## Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . The software package SHELX was likely used for this purpose.<sup>[1]</sup> All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.



[Click to download full resolution via product page](#)

*Experimental workflow for single-crystal X-ray diffraction.*

While the crystal structure of **1-Bromo-2-iodobenzene** remains to be elucidated, the data and protocols for the related 1-Bromo-4-iodobenzene isomer provide a solid framework for understanding the crystallographic characteristics of this class of compounds. Further research is warranted to determine the specific solid-state structure of **1-Bromo-2-iodobenzene**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure of 1-Bromo-2-iodobenzene: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155775#crystal-structure-of-1-bromo-2-iodobenzene]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)